molecular formula C23H32ClN B15181825 Piperidine, 4,4-diphenyl-1-hexyl-, hydrochloride CAS No. 91075-51-3

Piperidine, 4,4-diphenyl-1-hexyl-, hydrochloride

Cat. No.: B15181825
CAS No.: 91075-51-3
M. Wt: 358.0 g/mol
InChI Key: VHLSTECGCZMYOP-UHFFFAOYSA-N
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Description

Piperidine, 4,4-diphenyl-1-hexyl-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hexyl group and two phenyl groups attached to the piperidine ring, and it is in the form of a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Synthesis from Piperidine: The compound can be synthesized by reacting piperidine with 4,4-diphenyl-1-hexanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used in substitution reactions, often facilitated by strong acids or bases.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: The corresponding amine derivative.

  • Substitution Products: Substituted derivatives with different functional groups replacing the phenyl groups.

Scientific Research Applications

Piperidine, 4,4-diphenyl-1-hexyl-, hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound may be used in biological studies to investigate the effects of piperidine derivatives on biological systems.

  • Medicine: Piperidine derivatives have shown potential in drug discovery, with applications in the development of anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Piperidine, 4,4-diphenyl-1-hexyl-, hydrochloride exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Piperidine

  • Piperazine

  • Pyridine

  • Morpholine

Uniqueness: Piperidine, 4,4-diphenyl-1-hexyl-, hydrochloride is unique due to its specific structural features, including the presence of the hexyl and phenyl groups. These structural elements can influence its reactivity and biological activity, making it distinct from other piperidine derivatives.

Properties

CAS No.

91075-51-3

Molecular Formula

C23H32ClN

Molecular Weight

358.0 g/mol

IUPAC Name

1-hexyl-4,4-diphenylpiperidine;hydrochloride

InChI

InChI=1S/C23H31N.ClH/c1-2-3-4-11-18-24-19-16-23(17-20-24,21-12-7-5-8-13-21)22-14-9-6-10-15-22;/h5-10,12-15H,2-4,11,16-20H2,1H3;1H

InChI Key

VHLSTECGCZMYOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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